molecular formula C12H8N2O5S2 B11607655 (4Z)-2-(methylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one

(4Z)-2-(methylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one

Cat. No.: B11607655
M. Wt: 324.3 g/mol
InChI Key: DUYOZVOSQDBGHB-UQCOIBPSSA-N
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Description

(4Z)-2-(METHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a benzodioxole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(METHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactionsThe thiazole ring is then synthesized and coupled with the benzodioxole derivative under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(METHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can further undergo additional chemical transformations to yield more complex molecules .

Scientific Research Applications

(4Z)-2-(METHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-2-(METHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by disrupting their cell wall synthesis or interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-2-(METHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8N2O5S2

Molecular Weight

324.3 g/mol

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C12H8N2O5S2/c1-20-12-13-7(11(15)21-12)2-6-3-9-10(19-5-18-9)4-8(6)14(16)17/h2-4H,5H2,1H3/b7-2-

InChI Key

DUYOZVOSQDBGHB-UQCOIBPSSA-N

Isomeric SMILES

CSC1=N/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C(=O)S1

Canonical SMILES

CSC1=NC(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)S1

Origin of Product

United States

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